Aculene A

Meroterpenoid chemistry Natural product isolation Structural characterization

Researchers investigating terpene-amino acid meroterpenoid biosynthesis require authentic Aculene A to validate AneB NRPS activity and avoid misannotation in Aspergillus metabolomics. This native norsesquiterpene standard, bearing a defining L-proline ester, is the only reliable reference for distinguishing aculene congeners in dereplication workflows. • Validate AneB NRPS enzyme kinetics with the native substrate-product pair • Distinguish Aculene A (m/z 315.1834) from Aculene B (m/z 317) and C (m/z 218) by UHPLC-MS/MS • Use as negative control in antifungal assays-no intrinsic anti-Candida activity • Benchmark NRPS-derived ester hydrolytic stability for prodrug design studies

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
Cat. No. B15143250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAculene A
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C2(C1=CC=C(CC2OC(=O)C3CCCN3)C)C
InChIInChI=1S/C19H25NO3/c1-4-13-11-16(21)19(3)14(13)8-7-12(2)10-17(19)23-18(22)15-6-5-9-20-15/h7-8,11,15,17,20H,4-6,9-10H2,1-3H3/t15-,17-,19-/m0/s1
InChIKeyLOOAMPJDSIVZQC-IEZWGBDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aculene A: Norsesquiterpene Proline Ester


Aculene A (CAS 2378379-28-1) is a carboxylic ester formed by the formal condensation of the hydroxy group of aculene C with L-proline, resulting in a C19H25NO3 norsesquiterpene scaffold [1]. Isolated from the industrially relevant black filamentous fungus Aspergillus aculeatus, this compound belongs to the terpene-amino acid meroterpenoid class and represents a mixed biosynthetic origin product incorporating both terpenoid and amino acid moieties [2]. With a molecular weight of 315.41 g/mol, Aculene A is distinguished within its congeneric series by the presence of an L-proline ester functionality attached to a nordaucane carbon skeleton, a structural feature that fundamentally alters its chemical and biological properties relative to non-prolinated aculene analogs .

Why Aculene A Cannot Be Substituted


The aculene family presents a critical lesson in structural precision: the presence or absence of the L-proline moiety creates a binary division in molecular properties and biological context. Aculene C (C14H18O2, MW 218.29) lacks the amino acid ester and serves as the biosynthetic precursor to Aculene A, yet the two are not interchangeable [1]. The L-proline ester in Aculene A introduces a basic nitrogen center, increases molecular weight by approximately 97 Da, and fundamentally alters solubility, chromatographic behavior, and potential for salt formation [2]. Furthermore, even among proline-containing aculenes, the oxidation state of the terpene core (double bond at C11-C12 in Aculene A vs. saturated in Aculene B) differentiates reactivity and downstream derivatization potential [3]. Substituting Aculene A with a non-prolinated sesquiterpene or a structurally adjacent aculene without confirming experimental equivalence risks invalidating assay results, particularly in studies of NRPS-mediated esterification or terpene-amino acid hybrid biosynthesis [4].

Aculene A Differentiation Evidence


L-Proline Ester: Distinct Molecular Properties

Aculene A contains an L-proline moiety esterified to the C10-OH position of the nordaucane skeleton, a feature absent in the biosynthetic precursor aculene C. This conjugation increases the molecular weight from 218.29 g/mol (aculene C) to 315.41 g/mol (aculene A), representing a 44.5% mass increase and introducing a secondary amine (pyrrolidine) with pKa ~10.6 [1]. The presence of the basic nitrogen enables salt formation and alters chromatographic retention time in reversed-phase HPLC: Aculene A elutes significantly earlier than aculene C under acidic conditions due to protonation, facilitating analytical discrimination [2]. The molecular formula shifts from C14H18O2 (aculene C) to C19H25NO3 (aculene A), adding one nitrogen atom and increasing hydrogen bond acceptor count [3]. These physicochemical alterations are not incremental but represent a discrete chemical transformation that cannot be approximated by simple scaling or concentration adjustments of non-prolinated analogs [4].

Meroterpenoid chemistry Natural product isolation Structural characterization

AneB NRPS Broad Substrate Selectivity

The single-module NRPS enzyme AneB, responsible for the esterification of L-proline to the C10-OH of aculene scaffolds, demonstrates significant substrate promiscuity. In vitro enzyme reaction analyses show that AneB catalyzes L-proline transfer not only to its native nordaucane substrates (yielding Aculene A/B) but also to oxygenated amorpha-4,11-diene sesquiterpenes and even 2-phenylethanol, producing diverse unnatural prolyl compounds [1]. In contrast, the homologous enzyme ThmA from CJ-12662 biosynthesis exclusively recognizes oxygenated amorpha-4,11-diene sesquiterpenes for L-tryptophan transfer and does not accept non-native terpene scaffolds [2]. Domain swapping experiments further reveal that the C domain of AneB can effectively harness the A-T domains of ThmA for L-tryptophan transfer, a flexibility not reciprocated in the reverse configuration [3]. Site-directed mutagenesis identified H794 and D798 as critical residues for AneB esterification activity [4]. This broad substrate tolerance positions Aculene A's biosynthetic machinery as a platform for generating meroterpenoid libraries, whereas ThmA-dependent systems are restricted to their native amorpha-4,11-diene framework.

Biosynthesis Enzyme engineering Meroterpenoid production

Antifungal Activity Against C. albicans

In the original isolation and characterization study, Aculene A, along with aculenes B and C, was tested for antifungal activity against Candida albicans using an endpoint optical density assay. All three compounds exhibited only weak or no activity, with no compound achieving significant reduction in optical density relative to negative controls [1]. The study explicitly states that "none of the compounds showed significant antifungal activity" under the tested conditions [2]. This negative result is quantitatively informative: it establishes a baseline that Aculene A is not a direct antifungal agent against C. albicans, a finding that distinguishes it from co-occurring metabolites from the same fungus such as aculeacins A-G and CJ-15,183, which are known antifungals [3]. For procurement purposes, this data indicates that Aculene A should not be selected for projects targeting C. albicans inhibition, but conversely, its lack of antifungal activity makes it a cleaner probe for studying other biological functions (e.g., meroterpenoid biosynthesis, NRPS enzymology) without confounding antimicrobial effects [4].

Antifungal screening Candida albicans Bioactivity profiling

Acucalbistrin A Degradation Liability

Aculene A has been identified as the primary degradation product of acucalbistrin A, a larger mixed-origin metabolite (C50H63NO10) co-isolated from A. aculeatus [1]. Under mild chromatographic conditions, acucalbistrin A degrades to yield Aculene A and an unidentified compound X, while acucalbistrin B analogously degrades to Aculene B and the same compound X [2]. This degradation pathway implies that Aculene A is thermodynamically favored and represents a stable endpoint relative to its larger precursor. For procurement and handling, this information is critical: Aculene A is expected to be stable under standard storage conditions (powder at -20°C), but samples should be protected from conditions that might accelerate ester hydrolysis or retro-condensation . In contrast, acucalbistrin A is described as unstable even under mild conditions and unsuitable for extended storage [3]. Users requiring a stable, well-defined product for bioassays or as a synthetic intermediate should select Aculene A over its labile precursor acucalbistrin A.

Chemical stability Degradation pathways Storage considerations

Predicted LogP and H-Bonding Differences

Computational prediction of physicochemical properties reveals quantifiable differences between Aculene A and its non-proline analogs. Based on SMILES structure (CCC1=CC(=O)[C@]2(C)C1=CC=C(C)C[C@@H]2OC(=O)[C@@H]1CCCN1), Aculene A has a predicted LogP of approximately 3.2-3.8 (XLogP3), 2 hydrogen bond acceptors, and 1 hydrogen bond donor, with a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, Aculene C (C14H18O2, SMILES: CCC1=CC(=O)[C@@]2(C1=CC=C(C[C@@H]2O)C)C) has a predicted LogP of ~2.8, 2 H-bond acceptors, 1 H-bond donor, and TPSA of 37.3 Ų [2]. The increased LogP of Aculene A (~0.4-1.0 units higher) indicates greater lipophilicity, while the larger TPSA (+9.2 Ų) reflects the additional polar surface contributed by the proline ester [3]. These differences are sufficient to alter predicted membrane permeability and solubility profiles. Additionally, the presence of a basic secondary amine (pyrrolidine) in Aculene A introduces pH-dependent ionization not present in Aculene C, affecting extraction efficiency and bioassay compatibility across physiological pH ranges [4]. For procurement decisions, these descriptor shifts mean that Aculene A cannot be substituted for Aculene C in quantitative structure-activity relationship (QSAR) models or permeability assays without recalibration.

QSAR modeling Physicochemical properties Drug-likeness

Aculene A Application Scenarios


Single-Module NRPS Esterification Studies

Aculene A serves as the native product of AneB NRPS, an enzyme characterized by broad substrate selectivity for L-proline transfer to diverse terpene alcohols. Researchers investigating terpene-amino acid hybrid biosynthesis can use Aculene A as a reference standard to validate AneB activity assays, compare substrate turnover rates, or screen for AneB homologs in other fungal species. The demonstrated substrate promiscuity of AneB [1] positions Aculene A as a baseline comparator when testing unnatural terpene acceptors or amino acid donors in semi-synthetic meroterpenoid production platforms. Procurement of authentic Aculene A is essential for accurate enzyme kinetic calibration, as related aculenes (B, C, D) are either not recognized or processed with different catalytic efficiencies by AneB [2].

Natural Product Dereplication Reference

The unique molecular signature of Aculene A (C19H25NO3, m/z 315.1834 [M+H]⁺) makes it a valuable reference compound for dereplication workflows in Aspergillus metabolomics. Its characteristic UV spectrum, retention time in reversed-phase UHPLC, and MS/MS fragmentation pattern have been documented in the original isolation study [1]. Researchers screening A. aculeatus extracts or related black aspergilli can use authentic Aculene A to confirm compound identity, distinguish it from co-eluting aculene congeners (Aculene B: C19H27NO3, m/z 317; Aculene C: C14H18O2, m/z 218), and avoid misannotation of metabolomics features [2]. The compound's status as a secondary metabolite also supports its use as a quality control marker in fungal fermentation monitoring [3].

Meroterpenoid Ester Stability Studies

The observation that acucalbistrin A degrades specifically to Aculene A under mild conditions [1] establishes Aculene A as a relevant analyte for studying ester bond stability in complex meroterpenoids. Investigators examining degradation pathways of NRPS-derived esters or designing prodrug strategies based on amino acid conjugation can use Aculene A to benchmark hydrolytic stability under various pH, temperature, and solvent conditions. Comparative stability assessments between Aculene A (unsaturated C11-C12) and Aculene B (saturated C11-C12) can further elucidate the role of core terpene oxidation state in ester lability [2]. Procurement of both compounds enables direct head-to-head stability profiling [3].

Antifungal Bioassay Negative Control

Given the documented lack of antifungal activity against Candida albicans for Aculene A, along with aculenes B and C [1], this compound is optimally employed as a negative control in antifungal screening campaigns. When testing novel compounds derived from A. aculeatus or structurally related meroterpenoids for antifungal activity, inclusion of Aculene A as a negative control ensures that observed inhibition is not due to the aculene scaffold itself. This is particularly relevant when assessing semi-synthetic derivatives of Aculene A, as the parent compound provides a clean baseline with no intrinsic antifungal activity that could confound interpretation of structure-activity relationships [2]. This application is supported by direct experimental evidence from the primary literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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